molecular formula C26H34O6 B607327 Englerin A CAS No. 1094250-15-3

Englerin A

Cat. No. B607327
M. Wt: 442.55
InChI Key: GACOFEKSDCOVMV-RRYXBOBMSA-N
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Description

Englerin A is a guaiane sesquiterpenoid isolated from the bark of Phyllanthus engleri, a plant native to Tanzania and Zimbabwe . It is a potent and selective activator of TRPC4 and TRPC5 channels, with EC50s of 11.2 and 7.6 nM, respectively . Englerin A can induce renal carcinoma cells death by elevated Ca2+ influx and Ca2+ cell overload .


Synthesis Analysis

The total synthesis of Englerin A has been achieved by Nicolaou, Chen, and their team . The synthesis involves forming a reactive oxopyrilium species from the cyclohexenone, which then undergoes a [5+2] cycloaddition with the acrylate . The synthesis of Englerin A has also been achieved through a bicyclization approach, culminating in a formal asymmetric total synthesis .


Molecular Structure Analysis

Englerin A has a molecular weight of 442.55 and a chemical formula of C26H34O6 . It is a cinnamate ester (glycolate ester) and is a guaiane sesquiterpenoid .


Chemical Reactions Analysis

Englerin A induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . Both the englerin A induced current and the englerin A induced growth inhibition can be blocked by the TRPC4/C5 inhibitor ML204 .


Physical And Chemical Properties Analysis

Englerin A is a solid substance with a white to light yellow color . It is soluble in methanol .

Scientific Research Applications

  • Englerin A has been identified as a potent inhibitor of growth in various cancer cell lines, especially renal cell carcinomas. Its unique structure and selective inhibitory effects make it a promising candidate for cancer treatment (Wu et al., 2017).

  • The mechanism of action of Englerin A involves the activation of TRPC4/C5 cation channels, which leads to inhibition of tumor cell line proliferation. This discovery opens up potential applications in targeting these channels for cancer therapy (Carson et al., 2015).

  • Synthetic efforts to replicate Englerin A have been a focus in the field, aiming to understand its complex structure and to develop analogues that could serve as effective anticancer agents (Pouwer, Richard, Tseng, & Chen, 2012).

  • Englerin A has also been investigated for its ability to induce necrosis specifically in human renal cancer cells, distinguishing between cancerous and normal kidney cells. This specificity makes it a particularly valuable compound for targeted cancer therapy (Sulzmaier et al., 2012).

  • Additionally, Englerin A's ability to rewire phosphosignaling pathways in renal cancer cells, including the hyperphosphorylation of Hsp27, highlights its complex and multifaceted impact on cellular processes (Neo et al., 2022).

Safety And Hazards

Englerin A is a highly toxic natural product . Inhalation of the smoke from the tree from which Englerin A is extracted causes death . Therapeutic dosage may alter blood sugar and/or insulin resistance .

properties

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Englerin A

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